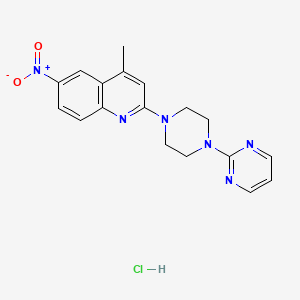
4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Recent research has indicated that quinolines, including derivatives like 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride, are active compounds with a wide spectrum of biodynamic activities. They are used as potent therapeutic agents. The study by Faldu et al. (2014) synthesized similar compounds and evaluated their antimicrobial efficacy against various bacteria and fungi, comparing their effectiveness with standard drugs like Ampicillin and Ciprofloxacin (Faldu et al., 2014).
Antiparasitic and Antimalarial Applications
Quinoline derivatives have been investigated for their antiparasitic and antimalarial properties. Saadeh et al. (2009) synthesized novel compounds derived from antiparasitic precursors and tested them for antiamoebic and antigiardial activities. Their research found that some compounds showed potent activities against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values significantly lower than standard drugs (Saadeh, Mosleh, & Mubarak, 2009).
Cytotoxic Activity
Research has also been conducted on the cytotoxic activities of quinoline derivatives. Vilchis-Reyes et al. (2010) synthesized a series of quinoline-substituted aminopyrimidines and evaluated their cytotoxic activity. Their findings indicated that certain compounds in this series displayed significant cytotoxic activity, suggesting potential use in cancer treatment (Vilchis-Reyes et al., 2010).
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Dave and Rahatgaonkar (2016) synthesized new compounds derived from a quinoline scaffold and evaluated their growth inhibitory activity against various bacterial and fungal strains. Their study contributed to the understanding of the antimicrobial potential of quinoline derivatives (Dave & Rahatgaonkar, 2016).
Propriétés
IUPAC Name |
4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2.ClH/c1-13-11-17(21-16-4-3-14(24(25)26)12-15(13)16)22-7-9-23(10-8-22)18-19-5-2-6-20-18;/h2-6,11-12H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTUWKVXRYYWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



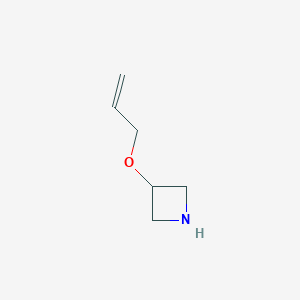

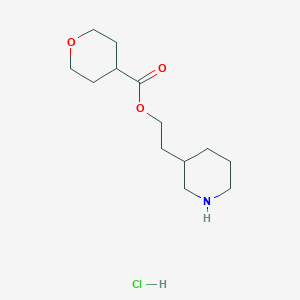
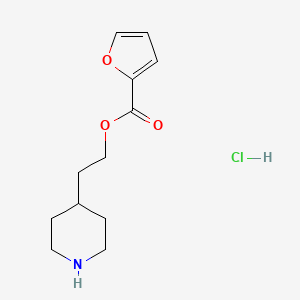
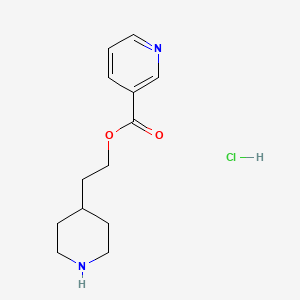
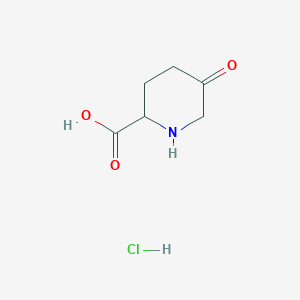
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)

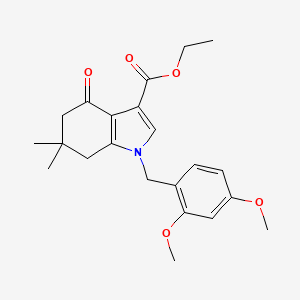
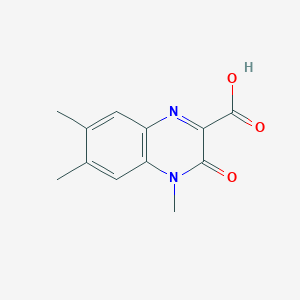
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
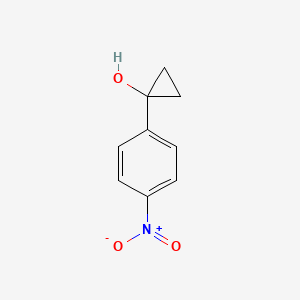

![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)